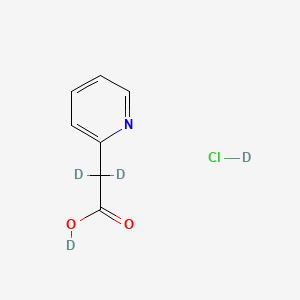

2-Pyridylacetic--d2 Acid-OD DCl

CAS No.:

Cat. No.: VC16624859

Molecular Formula: C7H8ClNO2

Molecular Weight: 177.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8ClNO2 |

|---|---|

| Molecular Weight | 177.62 g/mol |

| IUPAC Name | (2H)chlorane;deuterio 2,2-dideuterio-2-pyridin-2-ylacetate |

| Standard InChI | InChI=1S/C7H7NO2.ClH/c9-7(10)5-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);1H/i5D2;/hD2 |

| Standard InChI Key | MQVISALTZUNQSK-LFWFLCBASA-N |

| Isomeric SMILES | [2H]C([2H])(C1=CC=CC=N1)C(=O)O[2H].[2H]Cl |

| Canonical SMILES | C1=CC=NC(=C1)CC(=O)O.Cl |

Introduction

Chemical Identification and Structural Properties

Molecular Characteristics

2-Pyridylacetic-α,α-d2 Acid-OD DCl is a stable isotope-labeled compound where two hydrogen atoms at the alpha carbon of the acetic acid group are replaced by deuterium. Key molecular properties include:

| Property | Value |

|---|---|

| CAS Number | 1219802-51-3 |

| Molecular Formula | C₇D₃H₄ClNO₂ |

| Molecular Weight | 177.62 g/mol |

| Purity Specifications | ≥98% chemical purity, 98 atom % deuterium |

The deuterium substitution alters the compound’s physical and chemical behavior, such as its vibrational modes and bond dissociation energies, which are critical for applications in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Structural Analysis

The compound consists of a pyridine ring linked to a deuterated acetic acid group via a methylene bridge. The isotopic labeling at the alpha positions ensures minimal steric disruption while providing distinct spectroscopic signatures. The chlorine counterion enhances solubility in polar solvents, facilitating its use in aqueous reaction systems .

Synthesis and Deuteration Strategies

Synthetic Routes

The non-deuterated parent compound, 2-pyridylacetic acid (CAS 13115-43-0), is synthesized via hydrolysis of ethyl 2-pyridylacetate under basic conditions. A representative procedure involves:

-

Saponification: Ethyl 2-pyridylacetate is refluxed with potassium hydroxide in ethanol-water, yielding 2-pyridylacetic acid after acidification .

-

Deuteration: To produce the deuterated variant, the reaction employs deuterated solvents (e.g., D₂O) and reagents (e.g., NaBD₄), ensuring selective deuteration at the alpha positions. Industrial-scale production requires specialized equipment to maintain isotopic integrity .

Industrial Production Challenges

Deuterated compounds demand stringent control over reaction conditions to prevent isotopic dilution. Key challenges include:

-

Isotopic Purity: Achieving ≥98 atom % deuterium necessitates purified deuterium gas or deuterated precursors.

-

Yield Optimization: Deuteration reactions often exhibit lower yields due to kinetic isotope effects, requiring extended reaction times or catalyst optimization .

Applications in Scientific Research

Metabolic Tracing and Pharmacokinetics

Deuterated compounds like 2-Pyridylacetic-α,α-d2 Acid-OD DCl are indispensable in tracing metabolic pathways. The deuterium label allows researchers to distinguish endogenous metabolites from administered compounds using mass spectrometry. For example, in pharmacokinetic studies, this compound can monitor drug absorption and excretion without interference from background signals .

Analytical Chemistry

As an internal standard in quantitative NMR (qNMR) and liquid chromatography-mass spectrometry (LC-MS), this compound improves accuracy by compensating for instrumental variability. Its deuterated structure generates distinct fragmentation patterns, enabling precise quantification in complex matrices .

Chemical Reaction Mechanisms

The kinetic isotope effect (KIE) arising from deuterium substitution provides insights into reaction mechanisms. For instance, in hydrogen-deuterium exchange studies, this compound helps elucidate proton transfer steps in acid-catalyzed reactions .

Comparative Analysis with Analogues

Non-Deuterated 2-Pyridylacetic Acid

The non-deuterated analogue (CAS 13115-43-0) shares similar reactivity but lacks isotopic labeling. Comparative studies highlight differences in:

-

Spectroscopic Profiles: The absence of deuterium results in simplified NMR spectra.

-

Metabolic Stability: Deuterated versions exhibit slower metabolic degradation due to the KIE, enhancing their utility in long-term studies .

Fully Deuterated Variants

Compounds with higher deuteration levels (e.g., 2-Pyridylacetic-d6 Acid) offer enhanced isotopic contrast but require more complex synthesis. The choice of deuteration level depends on the desired balance between sensitivity and synthetic feasibility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume